molecular formula C11H9BrN2O2 B3301578 6-Bromo-8-ethyl-5-nitroquinoline CAS No. 91062-74-7

6-Bromo-8-ethyl-5-nitroquinoline

Cat. No. B3301578
CAS RN: 91062-74-7
M. Wt: 281.1 g/mol
InChI Key: VDTPZCJPWHLMTG-UHFFFAOYSA-N
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Description

“6-Bromo-8-ethyl-5-nitroquinoline” is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.105 . It is a derivative of quinoline, a class of compounds that have been extensively studied due to their versatile applications in the fields of industrial and synthetic organic chemistry .


Molecular Structure Analysis

The molecular structure of “6-Bromo-8-ethyl-5-nitroquinoline” can be analyzed using its InChI (International Chemical Identifier) and InChIKey. The IUPAC Standard InChI is InChI=1S/C11H9BrN2O2/c1-2-7-6-9(12)11(14(15)16)8-4-3-5-13-10(7)8/h3-6H,2H2,1H3 and the IUPAC Standard InChIKey is VDTPZCJPWHLMTG-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-8-ethyl-5-nitroquinoline has been utilized as an intermediate in the synthesis of various compounds. For instance, it serves as a key intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer research (Lei et al., 2015). Additionally, its derivatives have been explored as potential prodrug systems for bioreductive activation, highlighting its role in the development of new pharmaceuticals (Couch et al., 2008).

Biological Evaluation

The biological activities of quinoline derivatives, including 6-Bromo-5-nitroquinoline, have been a point of interest. Studies have shown that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Köprülü et al., 2018).

Photolabile Properties

Brominated hydroxyquinoline, a related compound, has been identified as a photolabile protecting group with sensitivity to multiphoton excitation. This property makes it useful in biological research, particularly as a caging group for biological messengers (Fedoryak & Dore, 2002).

Future Directions

The future directions for the study of “6-Bromo-8-ethyl-5-nitroquinoline” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, detailed analysis of their physical and chemical properties, comprehensive evaluation of their safety and hazards, and potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

6-bromo-8-ethyl-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-2-7-6-9(12)11(14(15)16)8-4-3-5-13-10(7)8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTPZCJPWHLMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-ethyl-5-nitroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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